molecular formula C10H4F3KN2O3 B13464866 Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 2901095-64-3

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13464866
CAS No.: 2901095-64-3
M. Wt: 296.24 g/mol
InChI Key: WAHPYWZBMPNOBL-UHFFFAOYSA-M
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Description

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with potassium carbonate and carbon dioxide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-fluoro-5-formylphenyltrifluoroborate
  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate
  • Potassium (trifluoromethyl)trimethoxyborate

Uniqueness

Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2901095-64-3

Molecular Formula

C10H4F3KN2O3

Molecular Weight

296.24 g/mol

IUPAC Name

potassium;5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1

InChI Key

WAHPYWZBMPNOBL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[K+]

Origin of Product

United States

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